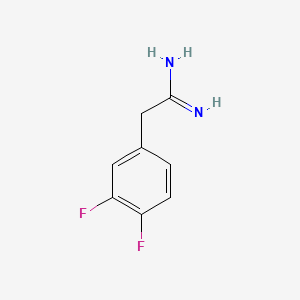

2-(3,4-Difluorophenyl)acetimidamide

CAS No.: 885965-89-9

Cat. No.: VC2192800

Molecular Formula: C8H8F2N2

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885965-89-9 |

|---|---|

| Molecular Formula | C8H8F2N2 |

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | 2-(3,4-difluorophenyl)ethanimidamide |

| Standard InChI | InChI=1S/C8H8F2N2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H3,11,12) |

| Standard InChI Key | MOEFTLQZLSGPAJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CC(=N)N)F)F |

| Canonical SMILES | C1=CC(=C(C=C1CC(=N)N)F)F |

Introduction

2-(3,4-Difluorophenyl)acetimidamide is a chemical compound with the CAS number 885965-89-9. It is characterized by its molecular formula C8H8F2N2, indicating the presence of two fluorine atoms and two nitrogen atoms within its structure . This compound is part of a broader class of acetimidamides, which are known for their diverse applications in organic synthesis and pharmaceutical research.

Synthesis Methods

While specific synthesis methods for 2-(3,4-Difluorophenyl)acetimidamide are not extensively detailed in the available literature, compounds of similar structure are often synthesized through condensation reactions involving difluorophenyl derivatives and acetimidamide precursors. These reactions typically require careful control of conditions such as temperature and solvent choice to optimize yield and purity.

Research Findings and Data

| Compound | CAS Number | Molecular Formula | Molecular Weight | Purity |

|---|---|---|---|---|

| 2-(3,4-Difluorophenyl)acetimidamide | 885965-89-9 | C8H8F2N2 | Not specified | 95%+ |

Comparative Analysis

Comparative studies with similar compounds suggest that fluorinated derivatives can exhibit enhanced biological activity due to their increased lipophilicity and ability to form hydrogen bonds with biological targets.

Pharmaceutical Development

Further research into 2-(3,4-Difluorophenyl)acetimidamide could explore its potential as a lead compound for developing new drugs, particularly in areas where fluorinated compounds have shown promise, such as antiviral or anticancer therapies.

Chemical Synthesis

Optimization of synthesis methods to improve yield and purity would be crucial for large-scale production and further biological evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume